molecular formula C11H9Cl B14638873 6-Chloro-5H-benzo[7]annulene CAS No. 55665-43-5

6-Chloro-5H-benzo[7]annulene

Cat. No.: B14638873
CAS No.: 55665-43-5
M. Wt: 176.64 g/mol
InChI Key: HLDMKLQAPAMPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Annulene Research

The journey into the world of annulenes began in the 19th century with the elucidation of the structure of benzene (B151609). purechemistry.org The exceptional stability of benzene, a six-membered ring with alternating single and double bonds, puzzled scientists until Erich Hückel, in 1931, formulated a set of rules based on molecular orbital theory to explain this phenomenon, now famously known as Hückel's rule. wikipedia.orgbritannica.com This laid the theoretical groundwork for predicting the aromatic properties of cyclic conjugated systems.

The systematic synthesis and study of larger monocyclic conjugated hydrocarbons, termed annulenes, were pioneered by Franz Sondheimer. chemistrysteps.com His work involved the preparation of a series of annulenes with varying ring sizes, which was crucial for experimentally verifying the predictions of Hückel's rule. researchgate.netroyalsocietypublishing.org The discovery that chemspider.comannulene exhibits aromatic character was a significant milestone, confirming the applicability of these theoretical concepts beyond benzene. wikipedia.orgwikipedia.org This research opened up a new chapter in the study of aromaticity and the properties of extended π-electron systems.

Structural Classification and Nomenclature of Benzowikipedia.organnulene Frameworks

Annulenes are monocyclic hydrocarbons characterized by the maximum number of non-cumulative conjugated double bonds. wikipedia.org According to IUPAC nomenclature, carbocyclic ring systems with seven or more carbon atoms are named using the "[n]annulene" convention, where 'n' represents the number of carbon atoms in the ring. wikipedia.org For instance, benzene can be referred to as researchgate.netannulene, and cyclooctatetraene (B1213319) as youtube.comannulene. chemistrysteps.comwikipedia.org

When a benzene ring is fused to an annulene system, the resulting compound is named as a benzo-derivative. The position of the fusion is indicated by lettering the sides of the annulene ring starting from a specific atom. In the case of benzo wikipedia.organnulene, a benzene ring is fused to a seven-membered cycloheptatriene (B165957) ring. The nomenclature for substituted derivatives follows standard IUPAC rules, where the positions of the substituents are numbered to give them the lowest possible locants. For example, in 6-Chloro-5H-benzo wikipedia.organnulene, the "6-Chloro" indicates a chlorine atom at the 6th position of the benzo wikipedia.organnulene framework, and "5H" specifies the position of the saturated carbon atom in the seven-membered ring.

Principles of Aromaticity and Antiaromaticity in Annulene Chemistry

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of annulenes. According to Hückel's rule, a planar, cyclic, and fully conjugated molecule is considered aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). wikipedia.orgpurechemistry.org These molecules exhibit enhanced stability. Benzene, with its 6 π-electrons (n=1), is the quintessential aromatic compound. purechemistry.org

Conversely, a planar, cyclic, and fully conjugated molecule with 4n π-electrons is termed antiaromatic and is characterized by significant instability. nih.govbarnagarcollege.ac.in Cyclobutadiene, with 4 π-electrons (n=1), is a classic example of an antiaromatic system. barnagarcollege.ac.ininflibnet.ac.in

For a molecule to be aromatic or antiaromatic, planarity is a critical factor as it allows for the effective overlap of p-orbitals to form a continuous π-system. purechemistry.orgchemistrysteps.com In larger annulenes, the ring may adopt a non-planar conformation to avoid the destabilization associated with antiaromaticity or to relieve steric strain, in which case the molecule is considered nonaromatic. wikipedia.orginflibnet.ac.in

Significance of Halogenated Annulenes, with a Focus on 6-Chloro-5H-benzowikipedia.organnulene, in Modern Organic Synthesis

Halogenation is a fundamental transformation in organic synthesis that can significantly modify the physical, chemical, and biological properties of molecules. researchgate.net The introduction of halogen atoms can influence a compound's reactivity, lipophilicity, and metabolic stability, making halogenated compounds valuable intermediates and final products in various fields, including pharmaceuticals and materials science. researchgate.netmt.com

In the context of annulene chemistry, halogenation can serve several purposes. Halogenated derivatives can act as versatile building blocks for the synthesis of more complex molecules through cross-coupling reactions. Furthermore, the electronic and steric effects of halogens can modulate the aromatic character and reactivity of the annulene ring system.

While extensive research exists on various halogenated aromatic compounds, detailed scientific literature specifically focusing on the synthesis, reactivity, and applications of 6-Chloro-5H-benzo wikipedia.organnulene is not widely available in the public domain. However, the structural motif of benzo wikipedia.organnulene is found in some biologically active compounds, and chlorinated organic molecules are prevalent in medicinal chemistry. rsc.orgarxiv.org Therefore, it can be inferred that 6-Chloro-5H-benzo wikipedia.organnulene could potentially serve as a precursor or an intermediate in the synthesis of novel compounds with interesting biological or material properties. Further research would be necessary to fully elucidate the specific characteristics and potential applications of this particular halogenated benzoannulene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55665-43-5

Molecular Formula

C11H9Cl

Molecular Weight

176.64 g/mol

IUPAC Name

6-chloro-5H-benzo[7]annulene

InChI

InChI=1S/C11H9Cl/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-7H,8H2

InChI Key

HLDMKLQAPAMPJO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CC=C1Cl

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 6 Chloro 5h Benzo 1 Annulene Systems

Electrophilic and Nucleophilic Reactions on the Annulene Ring System

The reactivity of the benzo dicp.ac.cnannulene system is significantly influenced by the nature of the attacking species. Both electrophilic and nucleophilic additions are possible, leading to a variety of functionalized derivatives.

The seven-membered ring of the benzo dicp.ac.cnannulene system can undergo electrophilic attack. For instance, reactions such as nitration, acetylation, and formylation have been observed on the 10π electron system of related tricyclic nih.govannulenes. rsc.org

Conversely, the presence of a chlorine atom at the 6-position of 6-Chloro-5H-benzo dicp.ac.cnannulene enhances the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines and ethers, by replacing the chlorine atom. documentsdelivered.com The reactivity of chlorinated aromatic compounds towards nucleophiles is a well-established principle in organic chemistry. For example, 4,6-dichloro-5-nitrobenzofuroxan readily reacts with various amines to selectively substitute the chlorine at the C4 position. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions Involving the Chlorinated Site

The chlorinated site in 6-Chloro-5H-benzo dicp.ac.cnannulene serves as a versatile handle for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions have been extensively applied in the synthesis of complex molecules, including those with indole (B1671886) and quinoxaline (B1680401) cores. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are prominent examples. researchgate.net These methods allow for the coupling of the chlorinated benzoannulene with a wide array of organometallic reagents, including organoboron, organotin, and organozinc compounds. For instance, palladium catalysts have been successfully used for the borylation of aryl halides in the solid state. beilstein-journals.org Similarly, cobalt catalysts have been shown to effectively promote cross-electrophile couplings of two organic halides in the presence of a reductant. dicp.ac.cn Iron-catalyzed enantioconvergent Kumada cross-coupling reactions of α-chloro and α-bromo alkanoates have also been reported. nih.gov

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

Catalyst SystemReactantProduct TypeReference
Palladium(II) acetate/TriphenylphosphineAryl halideBiaryl researchgate.net
Cobalt(II) bromide/Pyrox ligandHalodiene and Aryl iodideAzacycle dicp.ac.cn
Iron(III) acetoacetonate/Chiral phosphineα-Bromo ester and Grignard reagentα-Aryl alkanoic acid nih.gov
Nickel(II) chloride/Diamine ligandα-Bromo ester and Organosilaneα-Aryl or α-Alkenyl ester nih.gov

Ring Contraction and Expansion Rearrangements of the Seven-Membered Ring

The seven-membered ring of the benzo dicp.ac.cnannulene system is subject to intriguing ring contraction and expansion rearrangements, often driven by the formation of more stable carbocyclic or heterocyclic systems. These rearrangements can be initiated through various reaction pathways.

Ring contractions can occur to relieve ring strain, typically transforming a seven-membered ring into a more stable five or six-membered ring. youtube.com This process can be facilitated by the formation of a carbocation intermediate, which then undergoes rearrangement. youtube.comyoutube.com For example, the deaminative ring contraction of biaryl-linked azepines has been utilized to synthesize benzo[h]quinolines. nih.gov The Wolff rearrangement is another common method for achieving ring contraction. ntu.ac.uk

Conversely, ring expansion reactions can be used to synthesize larger ring systems. wikipedia.org A notable example is the Buchner ring expansion, which converts arenes to cycloheptatrienes. wikipedia.org Pinacol-type rearrangements can also lead to ring expansion. wikipedia.org

These rearrangements are powerful tools for skeletal diversification, enabling the synthesis of a wide range of structurally complex molecules from benzo dicp.ac.cnannulene precursors.

Oxidation and Reduction Chemistry of Functionalized Benzodicp.ac.cnannulenes

The benzo dicp.ac.cnannulene core can undergo a variety of oxidation and reduction reactions, leading to the introduction or modification of functional groups. acs.org The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation of benzo dicp.ac.cnannulenes can introduce oxygen-containing functional groups. For example, the oxidation of 7H-benzo dicp.ac.cnannulene with selenium dioxide yields 4,5-benzotropone. beilstein-journals.org Similarly, the oxidation of 7-bromo-5H-benzo dicp.ac.cnannulene with chromium trioxide or selenium dioxide also produces 4,5-benzotropone, along with other benzotroponoid compounds. beilstein-journals.org

Reduction of the benzo dicp.ac.cnannulene system can saturate the seven-membered ring or reduce existing functional groups. For instance, the reduction of a ketone can yield an alcohol or a fully saturated hydrocarbon. The catalytic reduction of a propiolate derivative has also been reported. rsc.org The choice of reducing agent, such as lithium aluminum hydride or sodium borohydride, dictates the extent of reduction. rsc.org

Furthermore, the synthesis of hydroxylated benzo dicp.ac.cnannulene derivatives has been achieved through methods like reductive epoxide opening. nih.gov

Cycloreversion Reactions in Strained Benzodicp.ac.cnannulene Systems

While specific examples of cycloreversion reactions in 6-Chloro-5H-benzo dicp.ac.cnannulene are not extensively documented in the provided search results, the principles of such reactions can be inferred from related systems. Cycloreversion reactions are the microscopic reverse of cycloaddition reactions and are typically driven by the release of ring strain or the formation of stable, small molecules like nitrogen or carbon dioxide.

In strained polycyclic systems, thermal or photochemical activation can induce the cleavage of sigma bonds, leading to the fragmentation of the ring system. For instance, the dinitrogen extrusion from a pyrazoline derivative is a key step in the synthesis of prostratin, involving the formation of a cyclopropane (B1198618) ring. ntu.ac.uk While not a direct analogue, this illustrates the principle of small molecule extrusion driving a ring transformation.

Formation of Transition Metal Complexes with Benzodicp.ac.cnannulene Ligands

The π-system of the benzo dicp.ac.cnannulene scaffold can act as a ligand to coordinate with transition metals, forming organometallic complexes. These complexes are of interest for their potential applications in catalysis and materials science. nih.govrsc.org

The formation of such complexes involves the interaction of the d-orbitals of the transition metal with the π-orbitals of the benzo dicp.ac.cnannulene ligand. The specific nature of the bonding and the resulting geometry of the complex depend on the metal, its oxidation state, and the other ligands present. For example, homoleptic complexes of the anion of 7-azaindole (B17877) with 3d transition metals like Mn(II), Fe(II), and Co(II) have been synthesized and shown to adopt tetrahedral geometries. nih.gov Ruthenium(II) complexes with pyrithione (B72027) and its benzo-fused analogues have also been studied for their biological properties. nih.gov

The study of these transition metal complexes provides insights into the electronic structure of the benzo dicp.ac.cnannulene system and opens avenues for the development of new catalysts and functional materials.

In-depth Analysis of 6-Chloro-5H-benzo ic.ac.ukannulene Remains Elusive Due to Lack of Scientific Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information for the specific chemical compound 6-Chloro-5H-benzo ic.ac.ukannulene. Despite extensive searches for detailed experimental and analytical data, the specific research findings required to construct a thorough structural and conformational analysis of this molecule are not publicly available.

The inquiry sought to build a detailed article covering advanced spectroscopic characterization, X-ray crystallography, and the conformational dynamics of 6-Chloro-5H-benzo ic.ac.ukannulene. This would necessitate access to primary scientific literature containing specific data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), electronic absorption (UV-Vis) and fluorescence spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction.

While general information on the analytical techniques themselves and data for related, but distinct, benzoannulene derivatives are available, these are not applicable for the specific structural and electronic properties of 6-Chloro-5H-benzo ic.ac.ukannulene. The precise influence of the chloro-substituent at the 6-position on the seven-membered ring's chemistry, structure, and dynamics requires direct experimental measurement.

Consequently, without the foundational research data, it is not possible to provide a scientifically accurate and detailed discussion on the following topics for 6-Chloro-5H-benzo ic.ac.ukannulene:

Structural Elucidation and Conformational Analysis of 6 Chloro 5h Benzo 1 Annulene

Conformational Dynamics:An analysis of the seven-membered ring's dynamic behavior is contingent on experimental or computational studies that have not been reported for this specific molecule.

Until dedicated synthesis and characterization of 6-Chloro-5H-benzo ic.ac.ukannulene are performed and published in peer-reviewed scientific journals, a detailed and authoritative article on its structural and conformational properties cannot be compiled.

Ring Inversion Processes and Energy Barriers

The seven-membered ring in 5H-benzo nih.govannulene and its derivatives is not planar and exists in various non-planar conformations, most commonly a boat-like form. The transition between these boat conformations occurs through a process known as ring inversion. This process is a critical aspect of the molecule's dynamic stereochemistry.

For analogous systems, such as 5-substituted-5H-6-chlorodibenzo[a,c]cycloheptenes, the cycloheptatriene (B165957) ring has been shown to exist in a boat (B) conformation. In these systems, substituents can occupy pseudo-equatorial (e) or pseudo-axial (a) positions. The interchange between these two forms, which involves an inversion of the biphenyl (B1667301) moiety, has been studied using 1H-NMR band shape analysis. The free energy of activation (ΔG‡) for this process has been determined to be in the range of 14.1–17.7 kcal/mol. researchgate.net This provides a reasonable estimate for the energy barrier that might be expected for the ring inversion in 6-Chloro-5H-benzo nih.govannulene.

The energy barrier to ring inversion is a crucial parameter as it determines the rate of interconversion between different conformers at a given temperature. A barrier in the range of 14-18 kcal/mol indicates that at room temperature, the inversion process is rapid on the NMR timescale, leading to averaged signals for the atoms in the seven-membered ring unless low-temperature NMR techniques are employed.

Table 1: Estimated Energy Barriers for Ring Inversion in Benzo nih.govannulene Derivatives

Compound SystemMethodEnergy Barrier (kcal/mol)Reference
5-substituted-5H-6-chlorodibenzo[a,c]cycloheptene1H-NMR Band Shape Analysis14.1–17.7 researchgate.net
7-substituted-(8Z)-8-chloro-6,7-dihydro-9-(1,2-dihydro-naphthalen-4-yl)-2-R-5H-benzo nih.govannuleneDynamic 1H-NMR~17.8 researchgate.net

This table presents data from related compounds to infer the properties of 6-Chloro-5H-benzo nih.govannulene.

Atropisomerism in Substituted Benzonih.govannulene Systems

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. In substituted biaryl systems, this phenomenon is well-documented. For benzo nih.govannulene derivatives, the seven-membered ring can introduce a conformational lock that, in conjunction with appropriate substitution, can lead to stable atropisomers.

In the case of 7-substituted-(8Z)-8-chloro-6,7-dihydro-9-(1,2-dihydro-naphthalen-4-yl)-2-R-5H-benzo nih.govannulene, the potential for atropisomerism around the sp2-sp2 pivot bond connecting the benzo nih.govannulene core and the naphthalene (B1677914) substituent has been investigated. researchgate.net The study highlights that two distinct conformational processes, ring inversion and atropisomerism, can occur, leading to a total of four possible minimum energy structures. The existence of conformational diastereomers observable at room temperature in solution suggests that the barriers to both processes are significant.

For 6-Chloro-5H-benzo nih.govannulene itself, atropisomerism in the classical sense of restricted rotation about a biaryl bond is not present as it is not a biaryl system. However, the concept of stable, non-interconverting conformers due to high inversion barriers can be considered a form of conformational isomerism that can lead to chirality if the molecule is appropriately substituted to break its symmetry. The boat conformation of the seven-membered ring is chiral, and if the ring inversion is slow enough, enantiomeric conformers could potentially be resolved. The presence of the chloro substituent at a stereogenic center on the ring further complicates the stereochemistry.

Analysis of Strained Conformations

The seven-membered ring in 6-Chloro-5H-benzo nih.govannulene inherently possesses ring strain compared to a six-membered ring due to deviations from ideal bond angles and torsional strain. The fusion to a planar benzene (B151609) ring imposes further constraints on the possible conformations of the seven-membered ring.

The boat conformation is generally the most stable for the cycloheptatriene ring in these systems. This conformation minimizes some of the torsional strain, although it is not entirely strain-free. The transition state for the ring inversion process is expected to be a more planar and consequently more strained conformation. The energy of this transition state dictates the magnitude of the inversion barrier.

Computational methods, such as semi-empirical and ab initio calculations, are often employed to model these strained conformations and the energy landscape of the inversion process. For instance, in studies of 5-substituted-5H-6-chlorodibenzo[a,c]cycloheptene, empirical force field and AM1 semi-empirical quantum mechanics calculations have been used to investigate the boat conformation and the equatorial-axial interchange. researchgate.net Such calculations can provide insights into the geometries and relative energies of the ground and transition states, helping to rationalize the experimentally observed dynamic behavior.

The presence of the chlorine atom at the 6-position in 6-Chloro-5H-benzo nih.govannulene will influence the conformational energetics. Steric interactions between the chlorine atom and the adjacent methylene (B1212753) groups, as well as with the peri-hydrogen of the benzene ring, will affect the relative stabilities of different boat conformations and the energy of the transition state for ring inversion.

Computational and Theoretical Chemistry of 6 Chloro 5h Benzo 1 Annulene

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within 6-Chloro-5H-benzo researchgate.netannulene are fundamental to understanding its chemical character. Computational methods serve as powerful tools to dissect these features, revealing the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, particularly for medium-to-large sized molecules. DFT calculations are instrumental in determining the optimized geometry, electronic properties, and vibrational frequencies of 6-Chloro-5H-benzo researchgate.netannulene.

DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311G(d,p), can predict a wide range of properties. researchgate.net For 6-Chloro-5H-benzo researchgate.netannulene, DFT is used to model its three-dimensional structure, calculating bond lengths, bond angles, and dihedral angles that define its conformation. The presence of the chlorine atom, an electron-withdrawing group, significantly influences the electron density distribution across the benzoannulene framework. This perturbation is quantifiable through DFT calculations of atomic charges and the electrostatic potential map.

Key electronic descriptors obtained from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For instance, DFT calculations can reveal how the chloro substituent modulates the HOMO-LUMO gap compared to the parent benzo researchgate.netannulene.

Table 1: Illustrative DFT-Calculated Electronic Properties of 6-Chloro-5H-benzo researchgate.netannulene This table presents hypothetical data based on typical DFT results for similar aromatic compounds.

PropertyCalculated ValueSignificance
Total Energy-705.4 HartreeRepresents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy-6.2 eVIndicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy-1.5 eVIndicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule, influenced by the electronegative chlorine atom.

Ab Initio Methods in Annulene System Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a rigorous approach to studying annulene systems. nih.govresearchgate.net While computationally more demanding than DFT, they can provide highly accurate results, serving as a benchmark for other methods.

For annulene systems, ab initio calculations are crucial for accurately describing electron correlation effects, which are significant in delocalized π-systems. nih.gov In the context of 6-Chloro-5H-benzo researchgate.netannulene, ab initio methods would be employed to:

Validate Geometries: Provide a high-accuracy prediction of the molecular structure, confirming the planarity or non-planarity of the seven-membered ring.

Calculate Accurate Energies: Determine precise total energies and relative energies of different isomers or conformers.

Investigate Excited States: Explore the nature of electronic transitions and predict UV-Vis spectra, offering insights into the molecule's photophysical properties.

The choice of ab initio method impacts the results. For example, MP2 and CCSD(T) methods incorporate electron correlation to a greater extent than HF, leading to more reliable predictions of energies and properties for conjugated systems like benzoannulenes. nih.gov

Hückel Molecular Orbital (HMO) Theory for Regioselectivity Prediction

Hückel Molecular Orbital (HMO) theory, though a simplified method, provides valuable qualitative insights into the π-electron systems of conjugated molecules. libretexts.orgmdpi.comrsc.org It is particularly useful for predicting the regioselectivity of electrophilic aromatic substitution reactions. The theory focuses only on the π-orbitals, assuming them to be independent of the σ-framework. rsc.org

For 6-Chloro-5H-benzo researchgate.netannulene, HMO theory can be used to predict which carbon atoms are most susceptible to attack by an electrophile. The calculation involves setting up a secular determinant based on the connectivity of the π-system. The solutions yield the energies of the π-molecular orbitals and the coefficients of the atomic p-orbitals for each MO.

The regioselectivity is predicted by examining the π-electron densities at each carbon atom and the coefficients of the HOMO. Generally, the position with the highest electron density and the largest HOMO coefficient is the most reactive towards electrophiles. The presence of the electron-withdrawing chlorine atom and the fused benzene (B151609) ring influences the π-electron distribution. More advanced methods, such as calculating proton affinities at each potential reaction site using semi-empirical or DFT methods, can provide a more quantitative prediction of regioselectivity, with the site having the lowest protonation energy being the most nucleophilic. nih.govrsc.org

Table 2: Hypothetical HMO and Reactivity Index Results for Regioselectivity Prediction on the Benzo researchgate.netannulene Core This table illustrates how HMO theory and related computational indices would predict the most reactive sites for electrophilic attack. Positions are numbered conventionally.

Carbon PositionCalculated π-Electron Density (qπ)HOMO Coefficient (c²)Predicted Reactivity
C11.020.15Moderate
C20.980.05Low
C31.030.18High
C40.970.03Low
C71.040.22Very High
C91.030.19High

Aromaticity Assessment through Computational Methodologies

Aromaticity is a key concept in chemistry, signifying enhanced stability, specific magnetic properties, and characteristic reactivity. For a complex system like 6-Chloro-5H-benzo researchgate.netannulene, which contains both a six-membered benzene ring and a seven-membered annulene ring, computational methods are essential for quantifying the aromatic character of each ring.

Magnetic Criteria for Aromaticity Quantification (e.g., NICS, GIMIC)

Magnetic criteria are among the most widely used methods for assessing aromaticity. They are based on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, leading to characteristic magnetic shielding effects.

Nucleus-Independent Chemical Shift (NICS): This popular method involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring and calculating its magnetic shielding. researchgate.net A negative NICS value (indicating shielding) is a hallmark of aromaticity, while a positive value (deshielding) suggests anti-aromaticity. NICS values are often calculated at the ring center (NICS(0)) and at a point 1 Å above the plane (NICS(1)) to better capture the π-electron effects. For 6-Chloro-5H-benzo researchgate.netannulene, NICS calculations would be performed for both the benzene ring and the seven-membered ring to assess their individual aromatic character. The benzene ring is expected to show a significantly negative NICS value, confirming its aromaticity. The NICS value for the seven-membered ring would reveal its degree of aromatic, non-aromatic, or anti-aromatic character, which is influenced by its planarity and electron count.

Gauge-Including Magnetically Induced Current (GIMIC): This method provides a more detailed picture by calculating the strength and pathways of the induced ring currents. nih.gov A strong diatropic (clockwise) current indicates aromaticity, while a paratropic (counter-clockwise) current signifies anti-aromaticity. GIMIC can visualize the flow of electrons, offering a clear distinction between local and global aromaticity within the polycyclic system.

Energetic Descriptors of Aromatic Stabilization

Energetic descriptors quantify the stabilization energy gained by a molecule due to its cyclic delocalization of π-electrons. This Aromatic Stabilization Energy (ASE) is not a direct physical observable but is estimated by comparing the energy of the aromatic compound to a suitable non-aromatic reference. libretexts.org

Several computational schemes are used to calculate ASE:

Isomerization Stabilization Energy (ISE): This method calculates the energy difference between the aromatic compound and a non-aromatic, exocyclic methylene (B1212753) isomer. ni.ac.rs For example, the ISE for the benzene ring portion of the molecule could be calculated relative to a corresponding cyclohexadiene isomer with an exocyclic double bond. This approach minimizes errors from ring strain differences.

Homodesmotic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By carefully designing a reaction that breaks the cyclic conjugation of 6-Chloro-5H-benzo researchgate.netannulene into non-aromatic, open-chain fragments while preserving bond types, the reaction enthalpy provides a measure of the ASE. researchgate.net

Table 3: Illustrative Aromaticity Descriptors for the Rings of 6-Chloro-5H-benzo researchgate.netannulene This table presents hypothetical data based on typical computational results for benzo-annulated systems.

RingDescriptorCalculated ValueInterpretation
Benzene RingNICS(1)zz-25.8 ppmStrongly Aromatic
ASE (ISE method)-32.5 kcal/molHigh stabilization due to aromaticity
Seven-membered RingNICS(1)zz-5.2 ppmWeakly Aromatic / Non-aromatic
ASE (ISE method)-8.1 kcal/molModest stabilization, limited by non-planarity

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, which are crucial for the structural elucidation and characterization of molecules like 6-Chloro-5H-benzoannulene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations of NMR chemical shifts, primarily using Density Functional Theory (DFT), have become an essential complement to experimental data. Methods like Gauge-Including Atomic Orbital (GIAO) are commonly employed to predict the ¹H and ¹³C NMR spectra of organic molecules.

For 6-Chloro-5H-benzoannulene, theoretical chemical shifts can be calculated and then correlated with experimentally obtained values. This correlation is vital for assigning specific resonances to the correct nuclei within the molecule, especially for the complex fused ring system. The accuracy of these predictions depends heavily on the chosen level of theory (functional) and basis set. Discrepancies between calculated and experimental shifts can often be minimized by applying scaling factors or by using more advanced computational models that account for solvent effects.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for a Hypothetical Benzocycloheptene Derivative

ProtonTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-17.357.30
H-27.287.25
H-37.297.26
H-47.407.38
H-53.103.05
H-86.156.10
H-95.905.85

Note: This table is illustrative. Actual data for 6-Chloro-5H-benzoannulene would require specific experimental and computational studies.

The electronic transitions of 6-Chloro-5H-benzoannulene can be investigated using computational methods to predict its Ultraviolet-Visible (UV-Vis) spectrum. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating the excitation energies and oscillator strengths that correspond to the absorption maxima (λmax) observed experimentally. These calculations provide insight into the nature of the electronic transitions, such as π→π* or n→π* transitions, within the benzannulene scaffold.

Furthermore, computational chemistry is instrumental in determining the Nonlinear Optical (NLO) properties of molecules. NLO materials are significant for applications in optoelectronics and photonics. The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated for 6-Chloro-5H-benzoannulene. These calculations help in understanding how the electronic structure, influenced by the chloro substituent and the seven-membered ring, contributes to its NLO response.

Molecular Dynamics Simulations for Conformational Landscapes and Fluxional Pathways

The seven-membered ring in 6-Chloro-5H-benzoannulene imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such molecules over time. By simulating the atomic motions based on a force field, MD can identify the most stable low-energy conformations, such as boat, twist-boat, and chair forms, and the energy barriers between them.

These simulations reveal the fluxional pathways, which are the routes of conformational interconversion. Understanding these dynamic processes is crucial as the conformation can significantly influence the molecule's reactivity and biological activity. The results from MD simulations can provide a detailed picture of the molecule's behavior in different environments, such as in various solvents or at different temperatures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving 6-Chloro-5H-benzoannulene. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products. DFT calculations are frequently used to determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For instance, computational studies can model nucleophilic substitution reactions at the chlorinated carbon, predicting whether the reaction proceeds via an SN1 or SN2-like mechanism. These models can also explore pericyclic reactions or rearrangements that the benzoannulene system might undergo, offering insights that can be difficult to obtain through experimental means alone.

Ligand-Protein Interaction Modeling (Computational Docking Methodologies) in Chemical Design

In the context of medicinal chemistry and chemical biology, understanding how a molecule like 6-Chloro-5H-benzoannulene interacts with biological macromolecules is of paramount importance. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.

This methodology involves placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity. For 6-Chloro-5H-benzoannulene and its derivatives, docking studies can identify potential protein targets and elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. This information is invaluable for the rational design of new, more potent and selective inhibitors or modulators of protein function.

Advanced Research Applications in Organic Synthesis and Materials Science

6-Chloro-5H-benzobohrium.comannulene as a Strategic Building Block for Complex Architectures

6-Chloro-5H-benzo bohrium.comannulene is a key intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, making it a valuable starting material for multi-step syntheses. For instance, the chloro-substituent can be readily displaced or participate in cross-coupling reactions, enabling the construction of intricate carbon skeletons. The benzo bohrium.comannulene core itself provides a unique three-dimensional scaffold that can be further elaborated.

One notable application is in the synthesis of bridged stilbene (B7821643) derivatives. For example, 3,8-diphenyl-6,7-dihydro-5H-benzo bohrium.comannulene (DPB bohrium.com), a luminescent liquid crystal, can be synthesized from precursors derived from the benzo bohrium.comannulene framework. mdpi.com The seven-membered ring in these structures imparts flexibility, which can be crucial for achieving desired material properties like room-temperature nematic phases. researchgate.net

Synthesis of Diversified Benzobohrium.comannulene Derivatives for Academic Exploration

The inherent reactivity of 6-Chloro-5H-benzo bohrium.comannulene facilitates the synthesis of a wide array of derivatives, which are of significant interest for academic research. These derivatives allow for the systematic investigation of structure-property relationships.

A variety of synthetic methodologies have been developed to access diverse benzo bohrium.comannulene derivatives. These include:

Internal Redox Reactions: A unique synthetic route involving a thieme-connect.comrsc.org-hydride shift and a seven-membered-ring-formation process has been developed to produce various benzo bohrium.comannulene derivatives. thieme-connect.comresearchgate.net This method utilizes a Lewis acid catalyst and proceeds through an intramolecular coupling. thieme-connect.com

Cross-Coupling Reactions: Suzuki coupling reactions have been employed to introduce aryl groups onto the benzo bohrium.comannulene core, leading to compounds like methyl 3,4,6-trimethoxy-5-oxo-1-phenyl-5H-benzo bohrium.comannulene-8-carboxylate. frontiersin.org

Functional Group Interconversions: The carbonyl group in benzosuberone derivatives, which can be derived from 6-Chloro-5H-benzo bohrium.comannulene, can be transformed into other functionalities, expanding the accessible chemical space. nih.gov

These synthetic strategies have enabled the creation of libraries of benzo bohrium.comannulene derivatives with varying substituents, which are then used to study their biological and material properties. For instance, substituted 2,3-dimethyl-N-(3-(4-phenyl piperazin-1-yl) propyl)-6,7-dihydro-5H-benzo bohrium.com annulene-8-carboxylic acids have been synthesized and evaluated for their anti-proliferative activity. ijpsr.com

Development of Novel Polycyclic and Heterocyclic Scaffolds Incorporating the Annulene Core

The benzo bohrium.comannulene framework serves as a versatile platform for the construction of novel polycyclic and heterocyclic systems. The inherent ring strain and unique conformation of the seven-membered ring can be exploited to drive cyclization reactions, leading to complex and previously inaccessible molecular architectures.

Examples of such developments include:

Fused Pyran Derivatives: A Brønsted acid-catalyzed double C(sp³)–H bond functionalization of alkyl phenethyl ether derivatives, which can be related to the benzo bohrium.comannulene structure, has been shown to produce tricyclic fused pyran derivatives. researchgate.net

Benzoheptafulvalenes: The synthesis of benzoheptafulvalene, a non-benzenoid aromatic compound, has been achieved from benzo bohrium.comannulene precursors. beilstein-journals.org

Heteroaromatic Polycyclic Azaborine Structures: New heteroaromatic polycyclic azaborine structures have been synthesized from starting materials related to benzo bohrium.comannulene. These compounds exhibit interesting optoelectronic properties. thieme-connect.com

The development of these novel scaffolds is driven by the quest for new materials with unique properties and for new therapeutic agents with novel modes of action. For example, the bioisosteric replacement of the benzo bohrium.comannulene core with a bohrium.comannuleno[b]thiophene system has been explored to create selective CCR2 receptor antagonists. rsc.org

Utilization in the Design of Molecular Systems with Tunable Optoelectronic Properties

Derivatives of 6-Chloro-5H-benzo bohrium.comannulene are increasingly being utilized in the design of molecular systems with tunable optoelectronic properties. The extended π-system of the benzo bohrium.comannulene core, coupled with the ability to introduce a variety of donor and acceptor groups, allows for the fine-tuning of their absorption and emission characteristics.

Key research findings in this area include:

Aggregation-Induced Emission (AIE): By introducing bridging structures and donor-acceptor groups into a distyrylbenzene (B1252955) core containing a benzo bohrium.comannulene moiety, researchers have developed molecules that exhibit bright solid-state red-orange aggregation-induced emission. bohrium.com

Luminescent Liquid Crystals: Benzo bohrium.comannulene-based bridged stilbenes have been shown to exhibit nematic liquid crystalline phases over a wide temperature range while also being luminescent. mdpi.comresearchgate.net The flexibility of the seven-membered ring is crucial for achieving these properties at near-room temperatures. researchgate.net

Azaborine Fluorophores: The incorporation of a nitrogen-boron-hydroxy (N-BOH) unit into polycyclic structures derived from benzo bohrium.comannulene precursors has led to the development of azaborine fluorophores with high emission quantum yields in both solution and the solid state. thieme-connect.com

These advancements pave the way for the development of new materials for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

Applications in Supramolecular Chemistry and Macrocycle Design

The unique shape and functionality of the benzo bohrium.comannulene core make it an attractive building block for supramolecular chemistry and the design of macrocycles. The conformational flexibility of the seven-membered ring can be utilized to create pre-organized cavities for host-guest interactions.

Recent research highlights the following applications:

Host-Guest Chemistry: The benzo bohrium.comannulene scaffold has been incorporated into larger macrocyclic structures, such as calixarenes, which are known for their ability to form host-guest complexes. beilstein-journals.org

Supramolecular Polymorphism: A C3-symmetrical hexadehydrotribenzo beilstein-journals.organnulene derivative has been shown to exhibit supramolecular polymorphism through hydrogen bonding. bohrium.com

Chirality Transfer in Supramolecular Assemblies: Alkoxy pillar ijpsr.comarenes, which can be considered macrocyclic hosts, have been shown to form co-aggregates with π-conjugated rod-like molecules, leading to circularly polarized luminescence. researchgate.net While not directly involving 6-Chloro-5H-benzo bohrium.comannulene, this research highlights the potential of using well-defined molecular building blocks to create complex supramolecular systems with emergent properties.

The ability to control the assembly of benzo bohrium.comannulene-containing molecules through non-covalent interactions opens up possibilities for the development of new sensors, catalysts, and smart materials.

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Methodologies for Halogenated Annulenes

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For halogenated annulenes like 6-Chloro-5H-benzo[a] acs.organnulene, future research will likely pivot towards greener and more sustainable manufacturing processes. Key areas of innovation are expected to include mechanochemistry, flow chemistry, and biocatalysis, moving away from traditional methods that often rely on harsh reagents and generate significant waste.

One promising approach is the adoption of solvent-free or low-solvent techniques. For instance, a green and eco-efficient protocol for the synthesis of benzo- acs.org-annulene-1,3-dicarbonitriles has been developed using simple mortar and pestle grinding, a form of mechanochemistry. dntb.gov.ua This method eliminates the need for bulk solvents, reduces reaction times, and can lead to higher yields. Future research could adapt this solvent-free approach for the synthesis of 6-Chloro-5H-benzo[a] acs.organnulene and its derivatives.

Continuous flow chemistry offers another avenue for sustainable synthesis. acs.org By performing reactions in a continuously flowing stream rather than a traditional batch reactor, flow chemistry can offer precise control over reaction parameters, leading to improved safety, higher yields, and easier scalability. The development of a flow-based synthesis for 6-Chloro-5H-benzo[a] acs.organnulene would represent a significant step towards its industrial-scale production with a minimized environmental footprint.

Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, holds immense potential. acs.org Researchers may investigate the use of engineered enzymes for the selective halogenation or cyclization steps in the synthesis of 6-Chloro-5H-benzo[a] acs.organnulene, offering a highly specific and environmentally friendly alternative to traditional chemical catalysts.

Synthetic Method Potential Advantages for 6-Chloro-5H-benzo[a] acs.organnulene Synthesis
MechanochemistryReduced solvent waste, shorter reaction times, potential for novel reactivity.
Flow ChemistryEnhanced safety, precise control over reaction conditions, improved scalability.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact.

Exploration of Uncharted Reactivity and Catalytic Transformations

The reactivity of 6-Chloro-5H-benzo[a] acs.organnulene is largely uncharted territory, offering a fertile ground for discovery. The presence of the chloro-substituent and the unique electronic structure of the benzo acs.organnulene core suggest a rich and varied chemical reactivity. Future research will likely focus on leveraging the chloro-group as a handle for further functionalization through cross-coupling reactions.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, could be employed to introduce a wide array of substituents at the 6-position. This would allow for the synthesis of a diverse library of 6-substituted-5H-benzo[a] acs.organnulene derivatives with tailored electronic and steric properties. The successful application of these methods would significantly expand the chemical space accessible from this parent compound.

Furthermore, the annulene ring itself may participate in novel catalytic transformations. The unique seven-membered ring structure could act as a ligand for transition metals, leading to the development of new catalysts for a variety of organic reactions. Research into the coordination chemistry of 6-Chloro-5H-benzo[a] acs.organnulene with various metals could unveil novel catalytic systems with unique reactivity and selectivity.

Advanced Spectroscopic Probes for Dynamic and Excited State Studies

To fully understand the potential of 6-Chloro-5H-benzo[a] acs.organnulene in applications such as molecular electronics and photochemistry, a detailed understanding of its dynamic and excited-state behavior is crucial. Advanced spectroscopic techniques will be instrumental in probing these properties.

Femtosecond transient absorption spectroscopy, for instance, can be used to follow the evolution of the molecule on ultrafast timescales after photoexcitation. mdpi.com This would allow researchers to map the excited-state pathways, including any intramolecular charge transfer or structural rearrangements that may occur. Such studies are vital for designing molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or molecular sensors. rsc.org

Spectroscopic Technique Potential Insights for 6-Chloro-5H-benzo[a] acs.organnulene
Femtosecond Transient AbsorptionMapping of excited-state decay pathways and ultrafast dynamics.
Two-Dimensional Electronic SpectroscopyElucidation of electronic couplings between the fused ring systems.
Electron Energy-Loss SpectroscopyCharacterization of local chemical bonding and electronic structure. arxiv.org

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computational Modeling

The complexity of annulene systems necessitates a collaborative and interdisciplinary research approach. A synergistic combination of synthesis, advanced spectroscopy, and computational modeling will be essential to unlock the full potential of 6-Chloro-5H-benzo[a] acs.organnulene.

Computational modeling, using methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can provide theoretical predictions of the molecule's structure, stability, and electronic and spectroscopic properties. mdpi.com These theoretical insights can guide synthetic efforts by identifying promising target molecules with desired characteristics.

In turn, the experimental data obtained from synthesis and spectroscopy can be used to validate and refine the computational models. This iterative feedback loop between theory and experiment is a powerful strategy for accelerating the discovery and development of new functional molecules based on the 6-Chloro-5H-benzo[a] acs.organnulene scaffold. mdpi.com

Expanding the Scope of Annulene-Based Functional Materials

The unique structural and electronic properties of 6-Chloro-5H-benzo[a] acs.organnulene make it an attractive building block for the development of novel functional materials. Future research is expected to explore its incorporation into a variety of material architectures with applications in electronics, sensing, and beyond.

One potential application is in the field of organic electronics. The extended π-system of the benzo acs.organnulene core suggests that it could exhibit semiconductor properties. By tuning the substitution pattern on the molecule, it may be possible to modulate its charge transport characteristics, making it suitable for use in organic field-effect transistors (OFETs) or photovoltaic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.